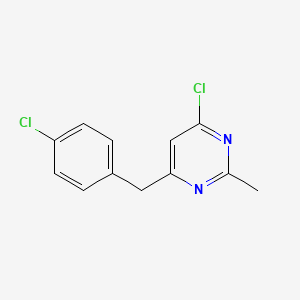

4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine

Description

4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro and methyl groups in the structure of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine enhances its chemical reactivity and potential for various applications.

Properties

IUPAC Name |

4-chloro-6-[(4-chlorophenyl)methyl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPKEXAWYMSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 2-methylpyrimidine.

Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine.

Industrial Production Methods

Industrial production of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Biological Activity

4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine is a pyrimidine derivative characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine is attributed to its interaction with various biological targets, influencing multiple cellular functions. Pyrimidine derivatives, including this compound, are known to modulate several biochemical pathways that contribute to their diverse pharmacological effects:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine demonstrate effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential.

- Anticancer Effects : Research indicates that this compound may possess anticancer activity. It has been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Notably, some derivatives have shown promising results against specific cancer cell lines with minimal cytotoxicity to normal cells .

- Anti-inflammatory Properties : Pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. For example, certain derivatives demonstrated potent COX-2 inhibition comparable to established anti-inflammatory drugs .

Structure-Activity Relationships (SAR)

The biological activity of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine can be significantly influenced by its structural features. SAR studies reveal that modifications in the pyrimidine ring or substituents can enhance or diminish biological efficacy. Key findings include:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine | Chlorine at C4 and chlorobenzyl at C6 | Antimicrobial, Anticancer |

| 4-Chloro-6-(3,4-dichlorobenzyl)pyrimidine | Dichlorobenzyl group | Enhanced lipophilicity |

| 2-Amino-4-chloro-6-(benzyl)pyrimidine | Amino group at position 2 | Increased reactivity |

These variations illustrate how different substituents can impact solubility, stability, and interaction with biological targets, making them valuable for further medicinal chemistry investigations .

Case Studies and Research Findings

- Antimalarial Activity : A series of pyrimidine derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Certain compounds showed IC50 values as low as 0.005 µM against chloroquine-sensitive strains, indicating potent antimalarial properties without significant cytotoxicity towards Vero cells .

- Anticancer Studies : In vitro studies demonstrated that 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, it showed a strong inhibitory effect on MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents like 5-Fluorouracil .

- Anti-inflammatory Effects : In vivo experiments using carrageenan-induced paw edema models indicated that pyrimidine derivatives could effectively reduce inflammation. The compounds tested displayed IC50 values comparable to those of established anti-inflammatory drugs like celecoxib .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine exhibits potent antitumor properties. Notable findings include:

- Cell Proliferation Inhibition : The compound shows an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on cell growth compared to non-cancerous cell lines.

- Metastasis Reduction : In vivo studies have shown a significant reduction in lung metastasis in mice treated with this compound following cancer cell inoculation.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound also exhibits anti-inflammatory activity. A study evaluating its inhibitory effects on cyclooxygenase (COX) enzymes revealed:

| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine | 0.05 | Moderate | High |

| Celecoxib | 0.04 | Low | High |

| Indomethacin | 0.03 | Moderate | Moderate |

The results indicate that the compound has a potent inhibitory effect on COX-2, comparable to established anti-inflammatory drugs like celecoxib.

Medicinal Chemistry Applications

The compound is being investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, particularly cancer and inflammatory conditions. Its ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a valuable candidate for further research.

Case Study 1: Antitumor Efficacy

A comprehensive study assessed the cytotoxic effects of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine on different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of the compound through various bioassays, including carrageenan-induced paw edema in rats. The results demonstrated significant reductions in inflammation markers, supporting its potential use as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.